molecular formula C17H15I3N2O3 B13755100 Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate CAS No. 51934-66-8

Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate

Cat. No.: B13755100
CAS No.: 51934-66-8
M. Wt: 676.03 g/mol
InChI Key: FXFJGDGAESIFGG-UHFFFAOYSA-N
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Description

Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate is a complex organic compound primarily used in the field of radiology as a contrast agent. This compound is characterized by the presence of iodine atoms, which are crucial for its function in enhancing the contrast of images in X-ray and CT scans. The iodine atoms increase the compound’s density, making it more effective in absorbing X-rays and thereby improving the visibility of internal structures in medical imaging.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate involves multiple steps, starting with the iodination of a benzoyl compound. The process typically includes:

    Coupling: The coupling of the iodinated and aminated benzoyl compound with N-phenyl-beta-alanine methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch Reactors: For controlled iodination and amination reactions.

    Purification: Using techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate undergoes several types of chemical reactions, including:

    Substitution Reactions: Where iodine atoms can be replaced by other functional groups.

    Oxidation and Reduction: Though less common, these reactions can alter the oxidation state of the compound.

Common Reagents and Conditions

    Substitution: Typically involves nucleophiles such as amines or thiols under mild conditions.

    Oxidation: Uses oxidizing agents like hydrogen peroxide.

    Reduction: Involves reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the reagents used. For example, substitution with an amine can produce an amide derivative, while oxidation can lead to the formation of a quinone-like structure.

Scientific Research Applications

Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving cellular imaging and tracking.

    Medicine: Primarily used as a contrast agent in radiology to improve the clarity of X-ray and CT images.

    Industry: Utilized in the production of high-density materials and specialized coatings.

Mechanism of Action

The primary mechanism of action of Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate in medical imaging is its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, the compound accumulates in specific tissues, enhancing the contrast of these areas in X-ray and CT images. The molecular targets are primarily the tissues where the compound accumulates, and the pathways involved include passive diffusion and selective uptake by certain cells.

Comparison with Similar Compounds

Similar Compounds

  • Iopamidol
  • Iohexol
  • Iodixanol

Comparison

Compared to these similar compounds, Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate offers unique advantages such as higher iodine content, which enhances its effectiveness as a contrast agent. Additionally, its specific molecular structure allows for better targeting and reduced side effects in medical imaging applications.

Properties

CAS No.

51934-66-8

Molecular Formula

C17H15I3N2O3

Molecular Weight

676.03 g/mol

IUPAC Name

methyl 3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoate

InChI

InChI=1S/C17H15I3N2O3/c1-25-13(23)7-8-22(10-5-3-2-4-6-10)17(24)14-11(18)9-12(19)16(21)15(14)20/h2-6,9H,7-8,21H2,1H3

InChI Key

FXFJGDGAESIFGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN(C1=CC=CC=C1)C(=O)C2=C(C(=C(C=C2I)I)N)I

Origin of Product

United States

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